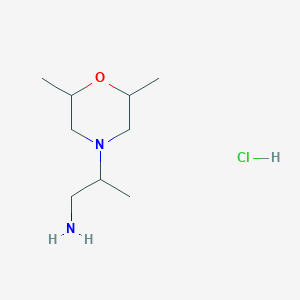

2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride

Description

2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride is a morpholine-derived amine compound characterized by a propan-1-amine backbone substituted with a 2,6-dimethylmorpholin-4-yl group. This compound is commercially available for research purposes, with Santa Cruz Biotechnology offering it in 250 mg and 1 g quantities (Product Code: sc-334813) at prices of $197.00 and $399.00, respectively .

The 2,6-dimethylmorpholine moiety imparts steric hindrance and lipophilicity, which may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.ClH/c1-7(4-10)11-5-8(2)12-9(3)6-11;/h7-9H,4-6,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCHTYKMLVQUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,6-Dimethylmorpholine

The precursor 2,6-dimethylmorpholine can be synthesized by cyclization reactions involving amino alcohols or by nucleophilic substitution on suitable halogenated precursors. The morpholine ring formation often employs intramolecular cyclization under controlled temperature and solvent conditions.

Alkylation to Form 2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine

The key step involves the alkylation or nucleophilic substitution of 2,6-dimethylmorpholine with a propan-1-amine precursor or an activated propyl derivative. Commonly, this is achieved by reacting 2,6-dimethylmorpholine with a suitable halogenated propan-1-amine or by reductive amination of a corresponding ketone intermediate.

- Reaction Conditions:

- Solvents: Acetonitrile or ethanol are typical solvents.

- Temperature: Moderate heating (around 40-60°C) under inert atmosphere (nitrogen) to avoid oxidation.

- Catalysts: Acid or base catalysts may be used to facilitate the reaction.

- Time: Reaction times vary from several hours to overnight depending on scale and conditions.

Formation of Hydrochloride Salt

The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid, either in solution or by exposure to HCl gas. This step enhances the compound’s stability and water solubility, facilitating purification and handling.

Representative Synthetic Route (Literature-Based)

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-Amino-2-methyl-1-propanol + triflate derivative | Alkylation at -40°C to room temp, overnight | Formation of morpholinone intermediate |

| 2 | Morpholinone + Grignard reagent (e.g., 3-chlorophenylmagnesium bromide) | Controlled temperature, inert atmosphere | Formation of substituted morpholinol |

| 3 | Morpholinol + reductive amination or alkylation | Moderate heat, solvent (acetonitrile/ethanol) | Formation of 2-(2,6-dimethylmorpholin-4-yl)propan-1-amine |

| 4 | Free base + HCl | Acidification | Formation of hydrochloride salt |

Note: This route is adapted from related morpholine derivative syntheses and reflects typical steps involved in preparing analogous compounds with 2,6-dimethyl substitution and propan-1-amine side chains.

Analytical and Purification Techniques

- Purification: Crystallization from suitable solvents or chromatographic methods (e.g., silica gel chromatography) are used to isolate the hydrochloride salt in high purity.

- Characterization: Confirmatory analysis includes FTIR, ^1H-NMR, ^13C-NMR, mass spectrometry, and melting point determination.

- Yield: Typical yields for the multi-step synthesis range from 60% to 80% depending on optimization.

Research Findings and Observations

- The presence of the 2,6-dimethyl groups on the morpholine ring enhances the compound’s steric and electronic properties, influencing reactivity during alkylation steps.

- Reaction conditions must be carefully controlled to avoid side reactions such as over-alkylation or ring-opening.

- The hydrochloride salt form improves aqueous solubility significantly, which is critical for biological testing and pharmaceutical formulation.

- Recent studies on structurally related morpholine derivatives indicate that nucleophilic addition and Mannich-type reactions are effective synthetic approaches for incorporating morpholine moieties onto various scaffolds.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Morpholine ring synthesis | Cyclization of amino alcohols or alkylation of amino precursors | 2-Amino-2-methyl-1-propanol, triflate derivatives | -40°C to rt, inert atmosphere | 60-70 | Intermediate morpholinone formation |

| Alkylation/Nucleophilic substitution | Reaction with propan-1-amine derivatives or ketones | 2,6-Dimethylmorpholine, halogenated propan-1-amine | 40-60°C, acetonitrile/ethanol | 70-80 | Controlled to prevent side reactions |

| Hydrochloride salt formation | Acidification with HCl | Free base amine, HCl | Room temp, aqueous or gaseous HCl | >90 | Enhances solubility and stability |

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives with altered oxidation states.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with 2,6-Dimethyl Substitution

A structurally analogous compound, 1-(4-t-Butylphenyl)-1-hydroxy-2-methyl-3-(2,6-dimethylmorpholin-4-yl)-propane (Example from Bayer), shares the 2,6-dimethylmorpholin-4-yl group but differs in its backbone and functional groups. Key differences include:

- Backbone : The Bayer compound features a propane chain with a hydroxyl group and a 4-t-butylphenyl substituent, whereas the target compound has a simpler propan-1-amine backbone.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Morpholine Derivatives with Alternative Substitutions

4-(2-Chloroethyl)morpholine hydrochloride (EP 4 374 877 A2) shares the morpholine core but replaces the 2,6-dimethyl groups with a chloroethyl substituent. This substitution increases electrophilicity, making it reactive in nucleophilic substitution reactions .

Non-Morpholine Amine Derivatives

2-(1,2,4-Oxadiazol-3-yl)propan-1-amine hydrochloride (CAS 2137851-43-3) replaces the morpholine ring with a 1,2,4-oxadiazole heterocycle. Key distinctions include:

- Heterocycle Properties : The oxadiazole ring is aromatic and electron-deficient, influencing electronic interactions compared to the saturated morpholine ring.

- Molecular Weight : 163.61 g/mol (vs. ~236.75 g/mol for the target compound), indicating a smaller, less complex structure .

Table 2: Physicochemical Comparison with Oxadiazole Derivative

Biological Activity

2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride is a compound that has garnered attention due to its biological activity, particularly in the modulation of neurotransmitter systems. This article presents a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a morpholine ring with two methyl substitutions at the 2 and 6 positions, which influences its pharmacological profile. Its chemical structure can be represented as follows:

Research indicates that this compound acts primarily as a positive allosteric modulator of dopamine receptors. This modulation is crucial for enhancing dopaminergic signaling without directly activating the receptors, which may lead to fewer side effects compared to traditional agonists. The compound also interacts with serotonin receptors, suggesting a broader impact on neurotransmitter systems that could be beneficial in treating various psychiatric disorders such as schizophrenia and depression.

In Vitro Studies

In vitro studies have demonstrated that this compound modulates receptor activity effectively:

- Dopamine Receptors : It enhances dopamine receptor signaling, potentially improving cognitive functions.

- Serotonin Receptors : Interaction studies suggest it may influence mood regulation through serotonin pathways.

In Vivo Studies

Animal studies have shown promising results in behavioral tests related to depression and anxiety:

- In forced-swim tests, the compound exhibited antidepressant-like effects comparable to established treatments .

- It also demonstrated efficacy in reducing nicotine-induced hypomobility and hypothermia in mice, indicating potential applications in addiction treatment .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique pharmacological profile of this compound. The following table summarizes key differences:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Methylmorpholin-4-yl)propan-1-amine | Morpholine ring with different substitution | Potentially different receptor selectivity |

| 2-(2-Ethylmorpholin-4-yl)propan-1-amine | Ethyl substitution on the morpholine ring | Variations in lipophilicity affecting bioavailability |

| N,N-Dimethyl(2-morpholino)propanamide | Dimethyl substitution at nitrogen | Enhanced solubility and altered metabolic pathways |

This comparison underscores the specificity of this compound in its receptor modulation capabilities.

Case Studies and Research Findings

Several studies have highlighted the compound's therapeutic potential:

- Cognitive Enhancement : A study indicated that the compound improved cognitive performance in animal models, suggesting its use in treating cognitive deficits associated with neurodegenerative diseases.

- Mood Disorders : Research has pointed to its efficacy in alleviating symptoms of depression and anxiety through modulation of neurotransmitter systems .

- Addiction Treatment : The ability to modulate nicotine-induced behaviors suggests potential applications in smoking cessation therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,6-Dimethylmorpholin-4-yl)propan-1-amine hydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, with morpholine derivatives as precursors. To optimize purity, employ techniques like recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) and monitor intermediates via HPLC with UV detection (λ = 210–260 nm). Impurity profiling should follow pharmacopeial guidelines, referencing EP/USP standards for analogous morpholine-based hydrochlorides (e.g., monitoring dimethylated byproducts via LC-MS) .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?

- Methodological Answer : Use a combination of NMR (e.g., ¹H/¹³C for morpholine ring conformation), FT-IR (C-N stretch at ~1,100 cm⁻¹), and mass spectrometry (ESI+ for molecular ion confirmation). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from stereochemical variability or residual solvents; resolve via deuteration studies or repeating analyses under controlled humidity .

Q. How should pharmacological activity be preliminarily assessed for this compound?

- Methodological Answer : Screen for receptor binding (e.g., serotonin/dopamine transporters) using radioligand assays (IC₅₀ determination). For in vitro ADMET profiling, employ Caco-2 permeability models and microsomal stability tests (human liver microsomes, NADPH cofactor). Dose-response curves should account for hydrochloride salt dissociation in buffer solutions (pH 7.4) .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for morpholine ring functionalization during synthesis?

- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) can map transition states for morpholine ring alkylation. Couple this with molecular dynamics simulations to assess solvent effects (e.g., DMF vs. THF). Validate predictions via kinetic isotope effect studies or isotopic labeling (²H/¹³C) .

Q. How can statistical design of experiments (DoE) optimize reaction yield while minimizing side products?

- Methodological Answer : Apply a Box-Behnken design to variables like temperature (60–100°C), molar ratio (1:1.2–1:5 amine:alkylating agent), and solvent polarity. Analyze responses (yield, impurity %) via ANOVA, prioritizing factors with Pareto charts. Confirm robustness using center-point replicates .

Q. What methodologies address contradictions in biological activity data across different assay platforms?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based cAMP assays). Investigate batch variability (salt form purity, stereoisomers) via chiral HPLC. Apply meta-analysis frameworks to harmonize data, adjusting for inter-lab variability in cell lines or endpoint measurements .

Q. How can reactor design principles improve scalability of the synthesis process?

- Methodological Answer : For continuous flow synthesis, model residence time distribution (RTD) to minimize back-mixing. Use Computational Fluid Dynamics (CFD) to optimize heat transfer in exothermic steps (e.g., morpholine alkylation). Pilot-scale trials should monitor crystal size distribution during hydrochloride salt precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.